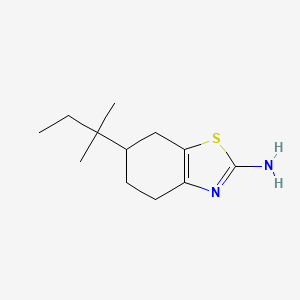![molecular formula C9H8BrN B2472228 2-[4-(Bromométhyl)phényl]acétonitrile CAS No. 7371-94-0](/img/structure/B2472228.png)
2-[4-(Bromométhyl)phényl]acétonitrile
Vue d'ensemble
Description
2-[4-(Bromomethyl)phenyl]acetonitrile is a chemical compound with the CAS Number: 7371-94-0 . It has a molecular weight of 210.07 . It is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is [4-(bromomethyl)phenyl]acetonitrile . The InChI code for this compound is 1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 .Physical And Chemical Properties Analysis
2-[4-(Bromomethyl)phenyl]acetonitrile has a melting point of 63-66°C . It is a powder at room temperature .Applications De Recherche Scientifique
Synthèse chimique
“2-[4-(Bromométhyl)phényl]acétonitrile” est utilisé dans la synthèse chimique . Il s'agit d'un composé avec une masse molaire de 210,07 et le nom IUPAC de [4-(bromométhyl)phényl]acétonitrile .
Production de 5-Phényl-1,3,4-oxadiazoles
Ce composé est utilisé dans la synthèse assistée par micro-ondes de 5-phényl-1,3,4-oxadiazoles non symétriques . De nouveaux dérivés de 5-phényl-1,3,4-oxadiazole substitués en position 2 par des groupes (bromométhyl)phényl ou bromoalkyle ont été obtenus par cette méthode .
Recherche biologique
Les 5-phényl-1,3,4-oxadiazoles, qui peuvent être synthétisés à partir de “this compound”, ont montré une activité biologique élevée . Ces dérivés ont des effets anti-inflammatoires, analgésiques, anticancéreux, antibactériens, antifongiques, antiviraux ou hypotenseurs .
Agriculture
Les oxadiazoles, qui peuvent être synthétisés à partir de “this compound”, sont utilisés en agriculture comme herbicides, insecticides et agents de protection des plantes contre les bactéries, les virus et les champignons .
Science des matériaux
En science des matériaux, les composés de ce type sont utilisés dans la production d'agents gonflants, de polymères résistants à la chaleur et d'agents anticorrosifs .
Électronique
Les arrangements macrocycliques conjugués contenant un noyau 1,3,4-oxadiazole présentent des propriétés intéressantes de transfert d'électrons ou luminescentes et sont appliqués dans la production de différents types de systèmes conducteurs, notamment des colorants laser, des scintillateurs, des blanchissants optiques ou des diodes électroluminescentes organiques .
Safety and Hazards
The compound has several hazard statements including H302, H312, H314, H332, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has GHS05, GHS07 pictograms .
Propriétés
IUPAC Name |
2-[4-(bromomethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWFTUPJHKAEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7371-94-0 | |
| Record name | 2-[4-(bromomethyl)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)
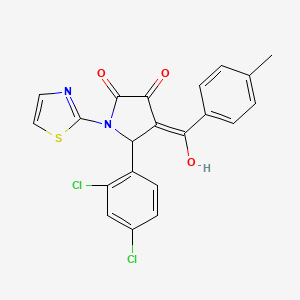
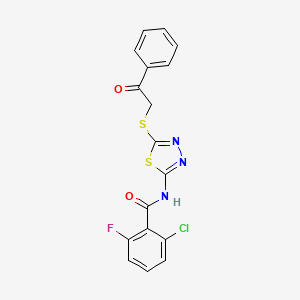
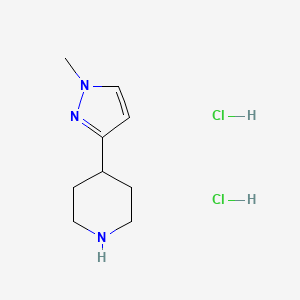

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)

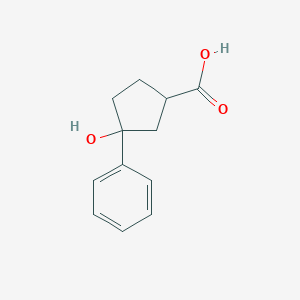

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)
![N-(4-acetamidophenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2472162.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate](/img/structure/B2472163.png)

